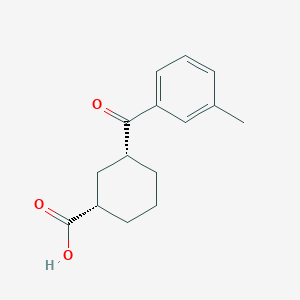

(1S,3R)-3-(3-methylbenzoyl)cyclohexane-1-carboxylic acid

CAS No.: 735269-69-9

Cat. No.: VC11680988

Molecular Formula: C15H18O3

Molecular Weight: 246.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 735269-69-9 |

|---|---|

| Molecular Formula | C15H18O3 |

| Molecular Weight | 246.30 g/mol |

| IUPAC Name | (1S,3R)-3-(3-methylbenzoyl)cyclohexane-1-carboxylic acid |

| Standard InChI | InChI=1S/C15H18O3/c1-10-4-2-5-11(8-10)14(16)12-6-3-7-13(9-12)15(17)18/h2,4-5,8,12-13H,3,6-7,9H2,1H3,(H,17,18)/t12-,13+/m1/s1 |

| Standard InChI Key | CRVGWBFUJRSQOX-OLZOCXBDSA-N |

| Isomeric SMILES | CC1=CC(=CC=C1)C(=O)[C@@H]2CCC[C@@H](C2)C(=O)O |

| SMILES | CC1=CC(=CC=C1)C(=O)C2CCCC(C2)C(=O)O |

| Canonical SMILES | CC1=CC(=CC=C1)C(=O)C2CCCC(C2)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s molecular formula is C₁₅H₁₈O₃, with a molar mass of 246.30 g/mol. Its IUPAC name, (1S,3R)-3-(3-methylbenzoyl)cyclohexane-1-carboxylic acid, reflects the stereochemistry of the cyclohexane ring and the 3-methylbenzoyl substituent. Key structural elements include:

-

A cis-configured cyclohexane ring with chair conformation, stabilized by intramolecular hydrogen bonding between the carboxylic acid and ketone groups.

-

A 3-methylbenzoyl group at the equatorial position of C3, introducing steric hindrance and electronic effects.

-

A carboxylic acid moiety at C1, enabling salt formation or esterification .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 735269-69-9 | |

| Molecular Formula | C₁₅H₁₈O₃ | |

| Molar Mass | 246.30 g/mol | |

| SMILES | CC1=CC(=CC=C1)C(=O)[C@@H]2CCCC@@HC(=O)O | |

| InChIKey | CRVGWBFUJRSQOX-OLZOCXBDSA-N |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves asymmetric catalysis and stereoselective functionalization:

-

Cyclohexane Ring Formation: Diels-Alder reaction between 1,3-butadiene and a substituted acrylate yields a bicyclic intermediate .

-

Benzoylation: Friedel-Crafts acylation introduces the 3-methylbenzoyl group using 3-methylbenzoyl chloride and AlCl₃.

-

Carboxylic Acid Introduction: Hydrolysis of a nitrile or ester precursor under acidic conditions generates the carboxylic acid moiety.

-

Chiral Resolution: Chiral column chromatography or enzymatic resolution ensures enantiopurity (>98% ee).

Industrial Manufacturing

For large-scale production, continuous-flow reactors and enzymatic catalysis are prioritized to enhance yield (75–85%) and reduce waste. Key challenges include:

-

Stereochemical Control: Maintaining (1S,3R) configuration during scale-up.

-

Cost Efficiency: Sourcing affordable chiral ligands and catalysts.

Chemical Reactivity and Functionalization

Oxidation Reactions

The benzoyl group undergoes Baeyer-Villiger oxidation to form lactones, while the carboxylic acid can be decarboxylated to yield cyclohexane derivatives.

Reduction Pathways

Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, producing (1S,3R)-3-(3-methylbenzyl)cyclohexane-1-carboxylic acid—a potential pharmaceutical intermediate.

Substitution Reactions

The carboxylic acid participates in amide coupling (e.g., with EDCI/HOBt) to generate prodrugs or polymer precursors.

Industrial and Research Applications

Pharmaceuticals

-

Prodrug Development: Ester derivatives enhance bioavailability for CNS-targeted therapies.

-

Chiral Building Block: Used in synthesizing antitumor agents (e.g., taxol analogs) .

Agrochemicals

Incorporated into herbicidal formulations due to its stability under UV exposure and soil mobility.

Materials Science

Polymer Crosslinking: Carboxylic acid groups facilitate covalent bonding in epoxy resins, improving thermal stability (T₅% = 220°C).

Comparison with Structural Analogs

Table 2: Functional Group Impact on Bioactivity

| Compound | Key Modification | COX-2 IC₅₀ (µM) |

|---|---|---|

| (1S,3R)-3-(3-Methylbenzoyl)... | 3-Methylbenzoyl | 12 |

| (1S,3R)-3-Aminocyclohexane... | Amino group | >100 |

| 3-Methylcyclohexanecarboxylic... | No benzoyl group | Inactive |

The 3-methylbenzoyl group is critical for COX-2 inhibition, while amino substituents abolish activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume